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Compound of Interest

Compound Name: LX2761

Cat. No.: B10832737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LX2761, a potent inhibitor of sodium-

glucose cotransporters 1 and 2 (SGLT1 and SGLT2). This document details its core molecular

properties, mechanism of action, and relevant experimental data and protocols to support

further research and development.

Core Molecular Data
LX2761 is a small molecule inhibitor with the following key characteristics:

Property Value Reference

Molecular Weight 601.80 g/mol [1]

Molecular Formula C₃₂H₄₇N₃O₆S [1]

Mechanism of Action: SGLT1 and SGLT2 Inhibition
LX2761 is a potent inhibitor of both SGLT1 and SGLT2.[1] SGLT1 is primarily found in the

gastrointestinal tract and is responsible for the absorption of glucose and galactose from the

intestine. SGLT2 is predominantly expressed in the kidneys and is responsible for the

reabsorption of most of the glucose from the glomerular filtrate.

By inhibiting SGLT1 in the intestine, LX2761 delays and reduces intestinal glucose absorption.

[2][3] This localized action in the gut contributes to lower postprandial glucose levels.
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Preclinical studies have shown that this inhibition also leads to an increase in plasma levels of

glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood sugar.

The inhibitory effect on SGLT2 in the kidneys is less pronounced as LX2761 is designed to be

minimally absorbed into the systemic circulation, thus primarily acting locally in the

gastrointestinal tract. This localized action minimizes the urinary glucose excretion that is

characteristic of systemic SGLT2 inhibitors.

A cryo-electron microscopy study has revealed that LX2761 locks the SGLT1 transporter in an

outward-open conformation, physically blocking the substrate-binding site and the extracellular

vestibule. This structural insight provides a clear basis for its potent inhibitory activity.

Signaling Pathway of LX2761 in the Intestine
The following diagram illustrates the proposed signaling pathway of LX2761's action in the

intestinal lumen.
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LX2761's inhibition of SGLT1 in the intestine.

Preclinical and Clinical Data
LX2761 has undergone preclinical and Phase 1 clinical evaluations.

In Vitro Potency
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The following table summarizes the in vitro inhibitory potency of LX2761 against human SGLT1

and SGLT2.

Target IC₅₀ (nM) Reference

Human SGLT1 2.2

Human SGLT2 2.7

In Vivo Efficacy in Animal Models
In preclinical studies involving mice and rats, orally administered LX2761 demonstrated

significant effects on glycemic control. Key findings include:

Reduced postprandial glucose excursions.

Increased plasma levels of total GLP-1.

Long-term treatment in diabetic mouse models led to lower fasting glucose, reduced

hemoglobin A1C, and improved survival.

A synergistic effect with the DPP-4 inhibitor sitagliptin, leading to increased active GLP-1

levels.

Clinical Trials
A Phase 1 clinical trial was initiated to evaluate the safety and tolerability of LX2761 in healthy

volunteers and individuals with type 2 diabetes. The study was a double-blind, randomized,

placebo-controlled, ascending single-dose design.

Experimental Protocols
In Vitro: 1-NBD-Glucose Uptake Assay
This assay is used to determine the inhibitory activity of compounds on SGLT1.

Methodology:
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Cell Culture: Human embryonic kidney 293 (HEK293) cells are transfected to express

human SGLT1.

Plating: One day post-transfection, cells are seeded into a 96-well plate coated with poly-D-

lysine.

Incubation: After cell attachment, the cells are washed with PBS and then incubated for 1

hour at 37°C with an uptake buffer containing 1-NBD-glucose (a fluorescent glucose analog),

bovine serum albumin (BSA), and varying concentrations of LX2761.

Uptake Termination: The uptake of 1-NBD-glucose is stopped by washing the cells three

times with PBS.

Quantification: The amount of 1-NBD-glucose taken up by the cells is measured to determine

the level of SGLT1 inhibition.

The following diagram outlines the workflow for the 1-NBD-glucose uptake assay.
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Workflow for the 1-NBD-glucose uptake assay.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of LX2761 on glucose tolerance in an in vivo setting.

Methodology:

Animal Model: The study utilizes mouse models, often with streptozotocin (STZ)-induced

diabetes.
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Dosing: Mice receive a single daily dose of either a vehicle control or LX2761 via oral

gavage.

Fasting: Prior to the OGTT, mice are typically fasted for a set period.

Glucose Challenge: A bolus of glucose is administered orally.

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120

minutes) after the glucose challenge.

Analysis: Blood glucose levels are measured to determine the glucose excursion over time.

The area under the curve (AUC) for glucose is calculated to quantify the overall effect on

glucose tolerance.

The following diagram illustrates the experimental workflow for an in vivo OGTT.
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Workflow for an in vivo oral glucose tolerance test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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